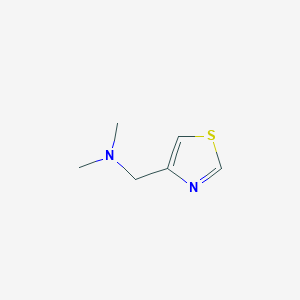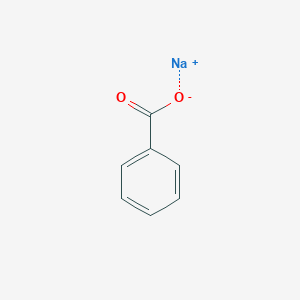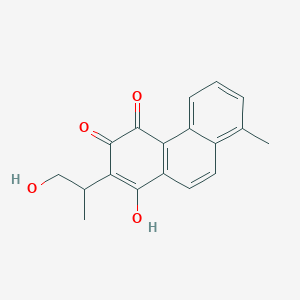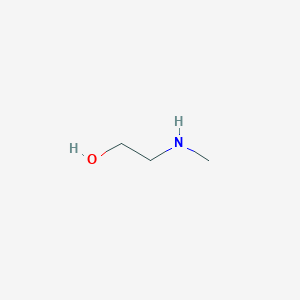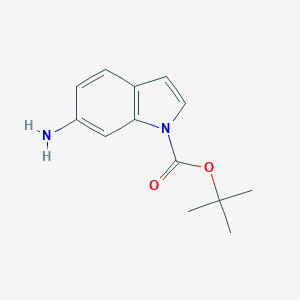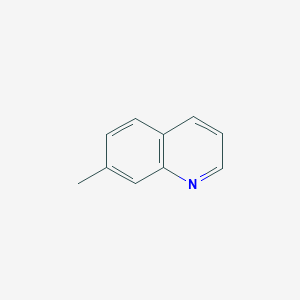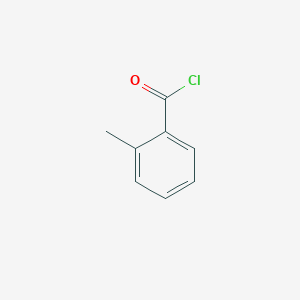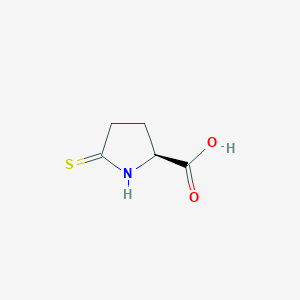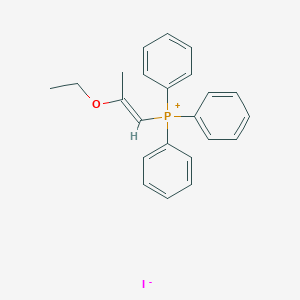
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide, also known as ETPPI, is an organic compound that is widely used in scientific research. ETPPI is a phosphonium salt that has a unique structure, making it a valuable tool for various applications.
Mecanismo De Acción
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide acts as a mitochondrial uncoupler by disrupting the proton gradient across the mitochondrial inner membrane. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is transported into the mitochondrial matrix and accumulates in the membrane, where it increases the permeability of the membrane to protons. This uncoupling of the electron transport chain from ATP synthesis leads to an increase in metabolic rate and energy expenditure.
Efectos Bioquímicos Y Fisiológicos
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide also has antioxidant properties and can protect cells from oxidative stress. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to have a protective effect on the liver and can reduce liver damage in animal models of liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is a valuable tool for studying mitochondrial function and metabolism. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is relatively easy to synthesize and can be used in a variety of experimental settings. However, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has limitations as a research tool. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is toxic at high concentrations and can cause mitochondrial damage. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also unstable in aqueous solutions and can decompose over time.
Direcciones Futuras
There are many potential future directions for research on (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. One area of research is the development of new mitochondrial uncoupling agents that are more stable and less toxic than (2-Ethoxy-1-propenyl)triphenylphosphonium iodide. Another area of research is the use of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a therapeutic agent for metabolic disorders and liver disease. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has also been shown to have anti-tumor effects, and further research is needed to explore its potential as an anticancer agent. Finally, (2-Ethoxy-1-propenyl)triphenylphosphonium iodide can be used as a tool for studying mitochondrial function in various disease models, including neurodegenerative diseases and aging.
Métodos De Síntesis
The synthesis of (2-Ethoxy-1-propenyl)triphenylphosphonium iodide involves the reaction of triphenylphosphine with ethyl vinyl ether in the presence of iodine. The reaction yields (2-Ethoxy-1-propenyl)triphenylphosphonium iodide as a white solid that is soluble in organic solvents. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide is widely used in scientific research as a mitochondrial uncoupler. Mitochondrial uncoupling is the process of separating the electron transport chain from ATP synthesis, leading to an increase in metabolic rate and energy expenditure. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide has been shown to increase metabolic rate and reduce body weight in animal studies. (2-Ethoxy-1-propenyl)triphenylphosphonium iodide is also used as a fluorescent probe for mitochondrial membrane potential measurement and as an antioxidant.
Propiedades
Número CAS |
119352-07-7 |
|---|---|
Nombre del producto |
(2-Ethoxy-1-propenyl)triphenylphosphonium iodide |
Fórmula molecular |
C23H24IOP |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
[(E)-2-ethoxyprop-1-enyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H24OP.HI/c1-3-24-20(2)19-25(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23;/h4-19H,3H2,1-2H3;1H/q+1;/p-1/b20-19+; |
Clave InChI |
USVXHKAXMCEZRL-RZLHGTIFSA-M |
SMILES isomérico |
CCO/C(=C/[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/C.[I-] |
SMILES |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
SMILES canónico |
CCOC(=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C.[I-] |
Otros números CAS |
62639-97-8 |
Sinónimos |
E-(2-ETHOXY-PROPENYL)-TRIPHENYL-PHOSPHONIUM IODIDE SALT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



